molecular formula C10H11BrO3 B8400402 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde

2-Bromo-3-ethoxy-4-methoxy-benzaldehyde

Cat. No.: B8400402
M. Wt: 259.10 g/mol
InChI Key: ZWNDLMVFMRHODN-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-4-methoxy-benzaldehyde is a high-purity chemical intermediate offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This multifunctional benzaldehyde derivative is characterized by the presence of bromo, ethoxy, and methoxy substituents on its aromatic ring, making it a valuable and versatile building block in organic synthesis. While specific applications for this exact compound are not fully detailed in the literature, its structure suggests significant utility in medicinal chemistry and materials science. Based on its relation to similar compounds, it is primarily investigated as a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) . The bromine atom serves as a reactive handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex biaryl or substituted aromatic systems. The aldehyde group is a versatile functionality that can undergo condensation, reduction, or oxidation to access a wide range of downstream products. Researchers value this compound for its potential in constructing molecular scaffolds for drug discovery programs, particularly in the development of PDE-4 inhibitors and other small-molecule therapeutics . The specific substitution pattern on the benzene ring may be engineered to fine-tune electronic properties and binding affinities in target molecules. Always refer to the product's Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-3-ethoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-8(13-2)5-4-7(6-12)9(10)11/h4-6H,3H2,1-2H3

InChI Key

ZWNDLMVFMRHODN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1Br)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

(a) 2-Bromo-3,4-dimethoxybenzaldehyde ()
  • Substituents : Bromine (2-), methoxy (3-, 4-).
  • Molecular Formula : C₉H₉BrO₃.
  • Key Data : Melting point = 86°C.
  • Comparison: The absence of an ethoxy group reduces steric bulk compared to the target compound.
(b) 4-(2-Bromoethoxy)benzaldehyde ()
  • Substituents : Bromoethoxy (4-).
  • Molecular Formula : C₉H₉BrO₂.
  • Comparison : The bromine is part of an ethoxy chain rather than directly attached to the aromatic ring. This may reduce electrophilic reactivity but increase lipophilicity due to the longer alkyl chain.
(c) 4-Bromo-2-hydroxy-3-methoxybenzaldehyde ()
  • Substituents : Bromine (4-), hydroxyl (2-), methoxy (3-).
  • Molecular Formula : C₈H₇BrO₃.
  • Key Data : Synthesized in 83% yield; exhibits antioxidant and anticancer activity .
  • Comparison : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to ethoxy-substituted analogs.

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
2-Bromo-3-ethoxy-4-methoxybenzaldehyde 2-Br, 3-OCH₂CH₃, 4-OCH₃ C₁₀H₁₁BrO₃ 259.10 Not reported Hypothesized higher lipophilicity vs. methoxy analogs
2-Bromo-3,4-dimethoxybenzaldehyde 2-Br, 3-OCH₃, 4-OCH₃ C₉H₉BrO₃ 245.07 86 Higher crystallinity due to symmetry
4-Bromo-2-hydroxy-3-methoxybenzaldehyde 4-Br, 2-OH, 3-OCH₃ C₈H₇BrO₃ 231.05 Not reported Antioxidant activity
3-Bromo-4-(2-methoxyethoxy)benzaldehyde 3-Br, 4-OCH₂CH₂OCH₃ C₁₀H₁₁BrO₃ 259.10 Not reported Increased solubility in ethers

Preparation Methods

Ethoxylation of the Brominated Intermediate

The second step replaces the hydroxyl group at position 3 with ethoxy using ethyl bromide (bromoethane). This method mirrors the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin.

  • Reaction Conditions :

    • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Catalyst : Tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.

    • Solvent : Water or methanol at 25–90°C.

    • Yield : Up to 96.1% under optimized conditions.

Procedure :

  • Dissolve 2-bromo-3-hydroxy-4-methoxybenzaldehyde (1 equiv) and NaOH (1.5 equiv) in water.

  • Add ethyl bromide (1.2 equiv) and TBAF (0.2 equiv).

  • Stir at 25°C for 4 hours, filter, and recrystallize to obtain the target compound.

Alternative Route: Sequential Functionalization of Halogenated Precursors

Metal-Halogen Exchange and Formylation

A patent describes synthesizing 4-bromo-2-methoxybenzaldehyde via metal-halogen exchange using isopropyl magnesium chloride and formylation with dimethylformamide (DMF). Adapting this method for 2-bromo-3-ethoxy-4-methoxybenzaldehyde requires:

  • Starting with 1,4-dibromo-2-fluorobenzene .

  • Performing selective metal-halogen exchange at position 1 to form a Grignard intermediate.

  • Formylating with DMF to yield 2-fluoro-4-bromobenzaldehyde .

  • Substituting fluorine with ethoxy using ethanol and K₂CO₃.

Challenges :

  • Regioselectivity in fluorine substitution.

  • Competing side reactions (e.g., Cannizzaro reaction) during methoxylation.

Regioselectivity and Competing Pathways

Directed Ortho Metalation (DoM)

Introducing bromine ortho to the aldehyde group (position 2) can be achieved via DoM:

  • Protect the aldehyde as an acetal to mitigate deactivation.

  • Use a strong base (e.g., LDA) to deprotonate position 2.

  • Quench with a bromine source (Br₂ or NBS).

Advantages :

  • High regiocontrol.

  • Avoids electrophilic substitution limitations.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldLimitations
Bromination + EthoxylationIsovanillinBromination, alkylation~90%Requires bromination control
Metal-Halogen Exchange1,4-Dibromo-2-fluorobenzeneGrignard formation, substitution57%Multi-step, cryogenic conditions
Directed Ortho MetalationProtected aldehydeAcetal formation, metalationN/ARequires protection/deprotection

Optimization Strategies

Solvent and Temperature Effects

  • Ethoxylation : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of ethoxide.

  • Bromination : Low temperatures (−78°C to 0°C) minimize polybromination.

Catalytic Enhancements

  • Phase-Transfer Catalysts : TBAF accelerates ethoxylation by shuttling hydroxide ions into the organic phase.

  • Lewis Acids : FeBr₃ directs bromine to electron-rich positions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde, and how can yield and purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 3-ethoxy-4-methoxy-benzaldehyde using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperatures (0–25°C) is a common approach. Recrystallization from ethanol-water mixtures (1:1) improves purity, as demonstrated in similar aldehyde derivatives . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1.2 aldehyde-to-brominating agent) can enhance yields.

Q. How is the structural integrity of 2-Bromo-3-ethoxy-4-methoxy-benzaldehyde confirmed post-synthesis?

  • Methodology : Combine spectroscopic and crystallographic analyses:

  • FT-IR : Look for aldehydic C=O stretch (~1689 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
  • NMR : 1^1H-NMR should show a singlet for the aldehyde proton (~9.85 ppm) and distinct peaks for methoxy (-OCH3_3, ~3.95 ppm) and ethoxy (-OCH2_2CH3_3) groups. 13^{13}C-NMR confirms aromatic carbons adjacent to substituents (e.g., ~150 ppm for oxygenated carbons) .
  • X-ray crystallography : Single-crystal studies (e.g., monoclinic P21_1/c space group) validate bond angles and molecular packing, as seen in structurally analogous brominated benzaldehydes .

Advanced Research Questions

Q. What strategies address contradictions between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Benchmark computational models : Compare density functional theory (DFT)-calculated NMR/IR spectra (e.g., using Gaussian or ORCA) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better match observed chemical shifts .
  • Dynamic effects : Account for solvent interactions (e.g., COSMO model) and conformational flexibility in simulations, which may explain deviations in peak splitting or intensity .
  • Cross-validate : Use multiple techniques (e.g., GC-MS for molecular weight confirmation, elemental analysis) to resolve ambiguities .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For example:

  • Optimize conditions : Use Pd(PPh3_3)4_4 (5 mol%), arylboronic acids (1.2 eq), and a base (e.g., K2_2CO3_3) in toluene/water (3:1) at 80°C for 12 hours .
  • Steric/electronic effects : The ethoxy and methoxy groups at positions 3 and 4 direct electrophilic substitution and may moderate reaction rates. Compare yields with non-substituted analogs to quantify electronic effects .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

  • Methodology :

  • Antimicrobial testing : Use agar diffusion assays with pathogens (e.g., Staphylococcus aureus). Prepare compound solutions (1250–10,000 ppm) in DMSO, apply to wells in agar plates, and measure inhibition zones after 24-hour incubation at 37°C. Tetracycline (100 ppm) serves as a positive control .
  • Enzyme inhibition : Test against targets like cytochrome P450 or kinases using fluorescence-based assays. IC50_{50} values are derived from dose-response curves (0.1–100 µM) .

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